molecular formula C18H17BrN2O5 B11550297 methyl 4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B11550297
M. Wt: 421.2 g/mol
InChI Key: VBRPNPWMGRQQEU-KEBDBYFISA-N
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Description

Methyl 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]benzoate is a complex organic compound that features a benzoate ester functional group. This compound is characterized by the presence of a bromine atom, a methoxy group, and an acetamido group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]benzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and methyl 4-formylbenzoate.

    Formation of Intermediate: The 4-bromo-2-methoxyphenol undergoes a reaction with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride.

    Amidation: The intermediate is then reacted with an amine to form 2-(4-bromo-2-methoxyphenoxy)acetamide.

    Condensation: The final step involves the condensation of 2-(4-bromo-2-methoxyphenoxy)acetamide with methyl 4-formylbenzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 4-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)ethylamino]methyl}benzoate.

    Substitution: Formation of 4-[(E)-{[2-(4-hydroxy-2-methoxyphenoxy)acetamido]imino}methyl]benzoate.

Scientific Research Applications

Methyl 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxy group can enhance its binding affinity and specificity. The acetamido group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the methoxy and acetamido groups.

    Methyl 4-iodobenzoate: Similar structure but contains an iodine atom instead of bromine.

    Methyl 4-(2-pyridyl)benzoate: Contains a pyridyl group instead of the methoxyphenoxy group.

Uniqueness

Methyl 4-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, and acetamido group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H17BrN2O5

Molecular Weight

421.2 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H17BrN2O5/c1-24-16-9-14(19)7-8-15(16)26-11-17(22)21-20-10-12-3-5-13(6-4-12)18(23)25-2/h3-10H,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

VBRPNPWMGRQQEU-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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